![molecular formula C15H18N2O5S3 B4485892 N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B4485892.png)
N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE
Overview
Description
N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of methoxy, pyrrolidine, sulfonyl, phenyl, and thiophene groups
Preparation Methods
The synthesis of N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic synthesis techniques. The key steps include:
Formation of the pyrrolidine sulfonyl group: This can be achieved through the reaction of pyrrolidine with sulfonyl chloride under basic conditions.
Attachment of the methoxy group: This step involves the methylation of a phenol derivative using methyl iodide in the presence of a base.
Coupling of the phenyl and thiophene groups: This can be done using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated phenyl compound in the presence of a palladium catalyst.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly through the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophene and phenyl groups can participate in further coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide and thiophene groups on biological systems, including their interactions with proteins and other biomolecules.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity. The thiophene group can enhance binding affinity through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds to N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE include other sulfonamide derivatives and thiophene-containing compounds. For example:
N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-SULFONAMIDE: This compound lacks the thiophene group but retains the sulfonamide and methoxy groups.
N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: This compound replaces the sulfonamide group with a carboxamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S3/c1-22-14-7-6-12(25(20,21)17-8-2-3-9-17)11-13(14)16-24(18,19)15-5-4-10-23-15/h4-7,10-11,16H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAVUXPLDPIELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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